molecular formula C7H5BrN2O3 B12837823 1-(2-Bromo-5-nitropyridin-4-yl)ethanone

1-(2-Bromo-5-nitropyridin-4-yl)ethanone

Cat. No.: B12837823
M. Wt: 245.03 g/mol
InChI Key: MCPWUVSZZXXFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-nitropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-nitropyridin-4-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 4-nitropyridine, followed by the introduction of the ethanone group. The reaction typically proceeds under controlled conditions to ensure selective bromination and nitration.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and nitration processes. These reactions are carried out in reactors with precise temperature and pressure controls to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Reduction: 1-(2-Bromo-5-aminopyridin-4-yl)ethanone.

    Oxidation: 1-(2-Bromo-5-nitropyridin-4-yl)acetic acid.

Scientific Research Applications

1-(2-Bromo-5-nitropyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-nitropyridin-4-yl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, making it a versatile compound for various biochemical studies.

Comparison with Similar Compounds

1-(2-Bromo-5-nitropyridin-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(2-Bromo-3-nitropyridin-4-yl)ethanone: Differing in the position of the nitro group, which can affect its reactivity and applications.

    1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Substitution of bromine with chlorine can lead to differences in chemical behavior and biological activity.

    1-(2-Bromo-5-nitropyridin-3-yl)ethanone: Variation in the position of the ethanone group, influencing its synthetic utility and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H5BrN2O3

Molecular Weight

245.03 g/mol

IUPAC Name

1-(2-bromo-5-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5BrN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3

InChI Key

MCPWUVSZZXXFNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.